Hydroxycamptothecin

Breast Cancer Topoisomerase I Inhibition Cytotoxicity

10-Hydroxycamptothecin (HCPT) is the intrinsically active TOP1 inhibitor—no prodrug activation required. Unlike topotecan/SN-38, HCPT maintains full potency in multidrug-resistant (MDR) models, making it an essential comparator for transporter studies. With proven superiority over mitomycin C in bladder cancer recurrence (OR=1.89) and a short half-life (~30 min), HCPT is the preferred model for nanoparticle/hydrogel DDS validation. Procure lyophilized powder (≥98% purity) for nanomedicine, MDR dissection, and combination chemotherapy research.

Molecular Formula C20H16N2O5
Molecular Weight 364.4 g/mol
CAS No. 19685-09-7
Cat. No. B1684218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxycamptothecin
CAS19685-09-7
Synonyms10HCPT;  10OHCPT;  Hydroxycamptothecin;  10hydroxycamptothecine;  10Hydroxy camptothecin;  Hydroxycamptothecine;  HCPT;  10HCPT;  (S)10Hydroxycamptothecin;  Camptothecin hydroxy10hydroxycamptothecin.
Molecular FormulaC20H16N2O5
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O
InChIInChI=1S/C20H16N2O5/c1-2-20(26)14-7-16-17-11(5-10-6-12(23)3-4-15(10)21-17)8-22(16)18(24)13(14)9-27-19(20)25/h3-7,23,26H,2,8-9H2,1H3/t20-/m0/s1
InChIKeyHAWSQZCWOQZXHI-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight yellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Hydroxycamptothecin (CAS 19685-09-7) for Anticancer Research and Formulation Development


10-Hydroxycamptothecin (HCPT; CAS 19685-09-7) is a naturally occurring indole alkaloid and potent DNA topoisomerase I (TOP1) inhibitor [1]. Unlike the synthetic water-soluble clinical analogs topotecan and irinotecan, HCPT is the 10-hydroxylated derivative of the parent alkaloid camptothecin (CPT) [2]. Its mechanism of action involves stabilizing the covalent TOP1-DNA cleavable complex, leading to irreversible DNA double-strand breaks and subsequent apoptosis [1]. Commercially available as a lyophilized powder (e.g., Tuoxi) with enhanced purity and stability over aqueous injections, HCPT is primarily used in preclinical and clinical research for the study and treatment of solid tumors, including bladder, gastric, and hepatic carcinomas [3].

Why HCPT (CAS 19685-09-7) is Not Directly Interchangeable with Irinotecan, Topotecan, or Other Camptothecin Analogs


Substituting HCPT with other camptothecin derivatives like irinotecan, topotecan, or the parent compound CPT is scientifically unsound due to fundamental differences in molecular pharmacology, activation requirements, and resistance profiles. Unlike irinotecan, which is a prodrug requiring enzymatic conversion to the active metabolite SN-38, HCPT is intrinsically active [1]. This eliminates a key source of inter-patient pharmacokinetic variability. Furthermore, in vitro data demonstrate that HCPT and CPT show equivalent activity in multidrug-resistant (MDR) cell lines, whereas clinically relevant analogs like topotecan and SN-38 exhibit significantly reduced cytotoxicity in the same models, indicating HCPT is a poorer substrate for certain drug efflux pumps [2]. Additionally, while all camptothecins suffer from lactone ring instability, the rate of conversion to the inactive carboxylate form differs among analogs, impacting their effective therapeutic window [3]. Therefore, interchangeability cannot be assumed; direct quantitative evidence is required to guide selection.

Quantitative Procurement Evidence: Benchmarking Hydroxycamptothecin (CAS 19685-09-7) Against Key Comparators


Superior Potency in TOP1 Inhibition and Cytotoxicity Against Breast Cancer Cells vs. Parent Camptothecin (CPT)

HCPT is a significantly more potent inducer of TOP1-mediated DNA damage than its parent compound CPT. In a cell-free assay measuring the formation of pBR322 plasmid DNA cleavable complexes mediated by human TOP1, HCPT demonstrated an EC50 of 0.35 μM. This is more than 50-fold more potent than CPT, which exhibited an EC50 of 18.85 μM under identical conditions . This enhanced biochemical potency translates directly to superior cytotoxicity in cellular models. In human breast cancer BT-20 and MDA-MB-231 cells, HCPT inhibited growth with IC50 values of 34.3 nM and 7.27 nM, respectively. In contrast, CPT was essentially inactive, with an IC50 > 500 nM in the same assay .

Breast Cancer Topoisomerase I Inhibition Cytotoxicity

Retained Cytotoxicity in Multidrug-Resistant (MDR) Cell Models vs. Topotecan and SN-38

HCPT demonstrates a distinct advantage in models of multidrug resistance (MDR) compared to clinically prevalent analogs. In a study using drug-sensitive AuxB1 and MDR CHRC5 Chinese hamster ovary (CHO) cells, HCPT and CPT produced equivalent levels of cell growth inhibition in both cell lines, indicating their cytotoxic effect was not diminished by the MDR phenotype [1]. In stark contrast, the widely used clinical analogs topotecan (TPT) and SN-38 (the active metabolite of irinotecan) were significantly less effective in the MDR cell line, showing a marked reduction in their ability to inhibit cell growth and induce DNA single-strand breaks [1]. This suggests HCPT is a poorer substrate for the ABC transporters mediating resistance in this model.

Multidrug Resistance Drug Efflux Camptothecin Analog Comparison

Quantitative Advantage in Postoperative Bladder Cancer Recurrence Prevention vs. Mitomycin C (MMC)

In the specific clinical application of intravesical instillation for preventing superficial bladder cancer (SBC) recurrence post-surgery, HCPT demonstrates a statistically significant and clinically meaningful advantage over the commonly used agent mitomycin C (MMC). A meta-analysis of clinical studies directly comparing HCPT with MMC found that patients treated with HCPT had a significantly lower tumor recurrence rate (Odds Ratio [OR] = 1.89, 95% Confidence Interval [CI]: 1.41 to 2.53, P < 0.0001) [1]. Furthermore, this superior efficacy was achieved with a more favorable safety profile, as HCPT was associated with a significantly lower rate of adverse drug reactions compared to MMC (OR = 1.96, 95% CI: 1.55 to 2.48, P < 0.0001) [1].

Bladder Cancer Intravesical Chemotherapy Recurrence Prevention

Identified Class Liability: Rapid In Vivo Elimination and Inherent Chemical Instability

A critical limitation of native HCPT is its extremely short biological half-life in vivo, which must be considered in experimental design and motivates advanced formulation research. In SCID mice bearing human breast cancer xenografts, the terminal elimination half-life (t1/2β) of HCPT lactone following intravenous administration was determined to be only 29-30.5 minutes [REFS-1, REFS-2]. This rapid clearance is a key driver for the development of drug delivery systems (DDS). For instance, conjugation to hydroxyethyl starch (HES) has been shown to increase the half-life of 10-HCPT from approximately 10 minutes to between 2.94 and 4.38 hours, representing a more than 17-fold prolongation [3]. This inherent instability of the active lactone form, which rapidly hydrolyzes to the inactive carboxylate form at physiological pH, is a class-wide issue for camptothecins that directly impacts their therapeutic window [4].

Pharmacokinetics Drug Delivery Formulation

High-Value Application Scenarios for Hydroxycamptothecin (CAS 19685-09-7) Based on Quantitative Evidence


Bladder Cancer Intravesical Therapy: Formulation Development and Comparative Efficacy Studies

Based on meta-analysis data showing superior efficacy and safety over mitomycin C (MMC) in preventing superficial bladder cancer recurrence (OR=1.89 and OR=1.96, respectively, P<0.0001) [1], HCPT is a high-value compound for research into novel intravesical formulations (e.g., thermosensitive hydrogels, mucoadhesive nanoparticles) designed to prolong drug residence time and enhance local efficacy while minimizing systemic exposure.

Advanced Drug Delivery System (DDS) Research: Overcoming Pharmacokinetic Barriers

The extremely short in vivo half-life of native HCPT (~30 min) [2] and its lactone ring instability [3] make it an ideal model compound for developing and validating advanced DDS technologies. These include long-circulating nanoparticles [4], prodrug self-assembly systems, and polymer conjugates [5]. Procurement for this purpose is strategic for groups focused on nanomedicine and controlled release, where demonstrating a >17-fold increase in half-life as seen with HES conjugates [5] provides a clear benchmark for success.

Multidrug Resistance (MDR) Mechanism Studies in Oncology

For investigators probing the mechanisms of multidrug resistance (MDR), HCPT serves as a valuable tool compound due to its unique resistance profile. Unlike topotecan and SN-38, which show markedly reduced cytotoxicity in MDR cell lines (e.g., CHRC5), HCPT maintains equivalent potency in both sensitive and resistant cells [6]. This property enables its use as a comparator agent to dissect the specific roles of ABC transporters (e.g., P-gp, MRP) in conferring resistance to other TOP1 inhibitors.

Combination Chemotherapy Regimens with Non-Cross-Resistant Mechanisms

HCPT's activity in MDR models [6] and its distinct metabolism (not a prodrug like irinotecan) support its investigation in combination chemotherapy regimens, particularly where resistance to other camptothecins has emerged or is anticipated. This includes rational combinations with agents like cisplatin, 5-fluorouracil, or targeted therapies (e.g., anti-angiogenics), where HCPT's unique pharmacologic profile may offer synergistic or non-overlapping anti-tumor activity.

Technical Documentation Hub

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